6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)-
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Overview
Description
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a carboxylic acid group at the 6th position of the benzothiazole ring and a 4-nitrophenyl group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- typically involves the reaction of 2-aminobenzenethiol with 4-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-6-carboxylic acid: Similar structure but lacks the nitro group.
2-Chloro-6-benzothiazolecarboxylic acid: Contains a chloro group instead of a nitro group.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
6-Benzothiazolecarboxylic acid, 2-(4-nitrophenyl)- is unique due to the presence of both a carboxylic acid group and a nitro group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzothiazole derivatives.
Properties
CAS No. |
65644-51-1 |
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Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H8N2O4S/c17-14(18)9-3-6-11-12(7-9)21-13(15-11)8-1-4-10(5-2-8)16(19)20/h1-7H,(H,17,18) |
InChI Key |
HWGHIOJSUIQXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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